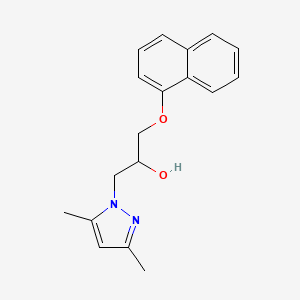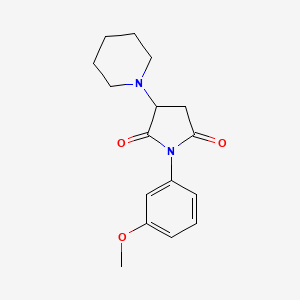
1-(3-methoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione, also known as MPP, is a synthetic compound that belongs to the family of pyrrolidinones. It is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in the brain.
作用机制
The mechanism of action of 1-(3-methoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione involves the inhibition of the dopamine transporter, which leads to an increase in the concentration of dopamine in the synaptic cleft. This can lead to a variety of physiological and biochemical effects, including increased locomotor activity, increased heart rate, and increased blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including increased locomotor activity, increased heart rate, and increased blood pressure. It has also been shown to increase the release of dopamine in the brain, which can lead to a variety of other effects.
实验室实验的优点和局限性
The advantages of using 1-(3-methoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione in lab experiments include its potency and selectivity as a dopamine transporter inhibitor, which makes it a valuable tool for studying the role of dopamine in the brain. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
未来方向
There are several future directions for research involving 1-(3-methoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione, including the development of new and more potent dopamine transporter inhibitors, the use of this compound in animal models of Parkinson's disease, and the study of the role of dopamine in other neurological and psychiatric disorders. Additionally, further research is needed to better understand the potential toxicity of this compound and to develop safer handling and storage protocols.
合成方法
The synthesis of 1-(3-methoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione involves several steps, starting with the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with piperidine to form the corresponding amide, which is then cyclized with phosgene to form the pyrrolidinedione.
科学研究应用
1-(3-methoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has been widely used in scientific research to study the role of dopamine in the brain. It has been shown to be a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, this compound increases the concentration of dopamine in the synaptic cleft, which can lead to a variety of physiological and biochemical effects.
属性
IUPAC Name |
1-(3-methoxyphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-13-7-5-6-12(10-13)18-15(19)11-14(16(18)20)17-8-3-2-4-9-17/h5-7,10,14H,2-4,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRZNLRFGCOVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,4-dimethylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4887299.png)
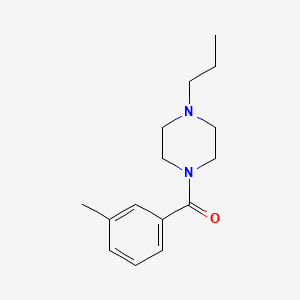
![1-(3-chlorobenzyl)-4-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4887314.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(1-ethyl-4-piperidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4887323.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B4887327.png)
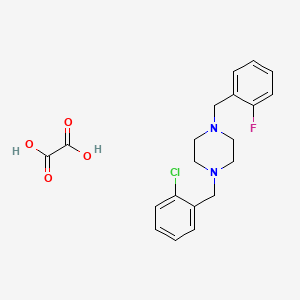

![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-phenyl-1,4-diazepane](/img/structure/B4887356.png)
![ethyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4887365.png)
![2-(2-{[2-(4-ethoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol](/img/structure/B4887373.png)
![N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-phenylacetamide](/img/structure/B4887379.png)
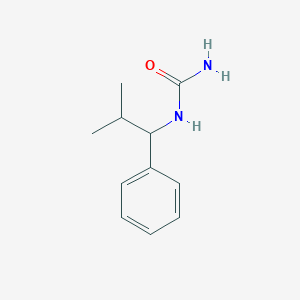
![1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B4887393.png)
